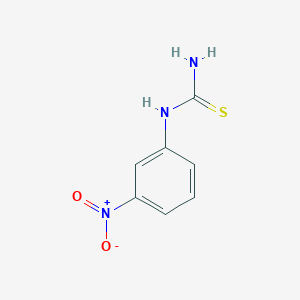

1-(3-Nitrophenyl)-2-thiourea

Beschreibung

Historical Context and Evolution of Thiourea (B124793) Research

The journey of thiourea research began with its initial synthesis, reportedly achieved by fusing ammonium (B1175870) thiocyanate (B1210189). acs.org Early investigations laid the groundwork for understanding its fundamental reactivity and properties. Over the decades, research has evolved from studying the parent molecule to exploring the rich chemistry of its N-substituted derivatives. This progression has been driven by the discovery of their diverse biological activities and their utility as intermediates in organic synthesis. acs.orgsciencepublishinggroup.com The development of modern analytical techniques has further propelled this field, allowing for detailed characterization and a deeper understanding of structure-activity relationships.

Importance of N-Substitution in Tailoring Thiourea Properties

The process of N-substitution, where one or more hydrogen atoms on the nitrogen atoms of thiourea are replaced by other functional groups, is pivotal in modulating the compound's characteristics. analis.com.my Introducing different substituents can significantly alter the electronic and steric properties of the thiourea backbone. For instance, the introduction of electron-withdrawing groups, such as a nitrophenyl group, can increase the acidity of the N-H protons, enhancing their ability to form hydrogen bonds. biointerfaceresearch.com This modification is crucial for applications in areas like organocatalysis and medicinal chemistry, where specific molecular interactions are key. wikipedia.org Conversely, the addition of bulky or hydrophobic groups can influence the molecule's solubility and how it interacts with biological membranes. analis.com.my

Overview of Thiourea Derivatives in Contemporary Chemical Science

Thiourea derivatives are a cornerstone of modern chemical science, with applications spanning numerous fields. researchgate.net In medicinal chemistry, they have shown promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.come3s-conferences.org Their ability to interact with various biological targets, including enzymes and receptors, makes them valuable scaffolds for drug design. analis.com.my In materials science, thioureas are utilized in the synthesis of polymers and as corrosion inhibitors. They also serve as versatile building blocks in organic synthesis for the creation of various heterocyclic compounds. wikipedia.org Furthermore, their capacity to bind with metal ions has led to their use in analytical chemistry as sensors for detecting heavy metals. nih.gov

Specific Research Niche of Nitrophenyl-Substituted Thioureas

Within the extensive family of thiourea derivatives, those bearing a nitrophenyl substituent occupy a specific and important research niche. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. biointerfaceresearch.com This structural feature enhances the hydrogen-bonding capabilities of the thiourea moiety, making these compounds particularly effective as organocatalysts and as receptors for anion recognition. wikipedia.orgacs.org Research into nitrophenyl-substituted thioureas, such as 1-(3-Nitrophenyl)-2-thiourea, is driven by their potential in developing new catalysts, sensors, and biologically active agents. acs.orgnih.gov Studies have explored their synthesis, structural characteristics, and a range of applications, underscoring their importance in contemporary chemical research. e3s-conferences.orge3s-conferences.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEMUQNZGCZHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373050 | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-72-8 | |

| Record name | (3-Nitrophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Nitrophenyl 2 Thiourea and Its Derivatives

Classical Synthetic Routes

The foundational methods for synthesizing 1-(3-nitrophenyl)-2-thiourea rely on two principal strategies: the reaction of 3-nitroaniline (B104315) with thiocyanate (B1210189) salts or its direct reaction with isothiocyanates.

A common and cost-effective method for preparing N-aryl thioureas involves the reaction of the corresponding arylamine with an inorganic thiocyanate salt. asianpubs.org This approach is versatile and can be adapted for various substituted anilines.

The synthesis of N-substituted thioureas from amines and alkali metal thiocyanates often requires the presence of a strong acid. asianpubs.org For the synthesis of N-aroyl thioureas, one method involves reacting an acid chloride with potassium thiocyanate to form an aroyl isothiocyanate, which then reacts with an amine. acs.orgmdpi.com A general procedure involves dissolving potassium thiocyanate in a dry solvent like acetone (B3395972), followed by the addition of an acid chloride. After a brief period of stirring, the arylamine is added, and the mixture is refluxed to yield the desired thiourea (B124793) derivative. mdpi.comsemanticscholar.org

For instance, the synthesis of certain thiourea derivatives involves dissolving potassium thiocyanate in dry acetone, followed by the dropwise addition of benzoyl chloride. After stirring, a solution of the appropriate aryl amine in acetone is added, and the reaction mixture is refluxed for a couple of hours. semanticscholar.org

Table 1: Representative Acid-Catalyzed Synthesis of Thiourea Derivatives

| Starting Amine | Acid Chloride | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl amine | Benzoyl chloride | Potassium thiocyanate | Acetone | Reflux, 2h | 1-Benzoyl-3-arylthiourea | Not Specified |

| 4-Nitrobenzene-1,2-diamine | Substituted acid chlorides | Potassium thiocyanate | Acetone | Not Specified | Bis-thiourea derivatives | 73-89 mdpi.com |

| Heterocyclic amine | Acid chloride | Ammonium (B1175870) thiocyanate | Anhydrous acetone | Not Specified | N-acyl thiourea derivatives | Not Specified mdpi.com |

This table presents examples of acid-catalyzed thiourea synthesis. The specific conditions and yields can vary depending on the reactants.

The choice of solvent plays a critical role in the outcome of the reaction between nitroaniline and thiocyanate salts. Dichloromethane (B109758) has been reported to provide the best results in some thiocyanation reactions of aromatic amines, leading to clean reactions with minimal side products. sorbonne-universite.fr In the direct thiocyanation of o-nitroaniline with ammonium thiocyanate, methanol (B129727) has been shown to be a superior solvent to ethanol, increasing the yield significantly due to the better dissolution of the thiocyanate salt. The reaction temperature is also a key parameter, with a range of 15–25°C being optimal for this specific thiocyanation to prevent side reactions.

Table 2: Effect of Solvent on Thiocyanation Yield

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Nitroaniline | Ammonium thiocyanate | Methanol | 15-25 | 98.87 | |

| o-Nitroaniline | Ammonium thiocyanate | Ethanol | Not Specified | 92 | |

| Aromatic Amines | Ammonium thiocyanate | Dichloromethane | Not Specified | High | sorbonne-universite.fr |

This table illustrates the impact of solvent choice on the yield of thiocyanation reactions.

A more direct route to 1,3-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. This method is often preferred for its simplicity and high yields, especially when the desired isothiocyanate is commercially available or readily synthesized.

The reaction between an amine and an isothiocyanate is typically carried out by heating the reactants in a suitable solvent under reflux. For example, the synthesis of 1-allyl-3-(3-nitrophenyl)-2-thiourea can be achieved by reacting 3-nitroaniline with allyl isothiocyanate. ontosight.ai Similarly, refluxing an amine with an isothiocyanate in a solvent like dry acetonitrile (B52724) is a common method for preparing thiourea derivatives. nih.gov The reaction time can vary from a few hours to overnight to ensure complete conversion. nih.govevitachem.com

The choice of solvent is crucial for the successful synthesis of substituted thioureas from the reaction of nitroaniline with isothiocyanates. Dry solvents are generally preferred to prevent unwanted side reactions. Tetrahydrofuran (B95107) (THF) and acetonitrile are commonly used solvents for these reactions, often conducted under an inert atmosphere. nih.govnih.gov For instance, dissolving (1R,2R)-diaminocyclohexane in THF and adding 1-isothiocyanato-3-nitrobenzene yields the corresponding bis-thiourea. nih.gov In another example, substituted phenyl isothiocyanates are reacted with an amine intermediate in dry acetonitrile to produce thiourea analogues. nih.gov Dimethylformamide has also been used as a medium for the synthesis of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea from a heterocyclic isothiocyanate and nitroaniline, resulting in high yields. e3s-conferences.orge3s-conferences.orgresearchgate.net

Table 3: Solvents Used in the Synthesis of Substituted Thioureas

| Amine | Isothiocyanate | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (1R,2R)-Diaminocyclohexane | 1-Isothiocyanato-3-nitrobenzene | THF | Room Temp, 18h | 1,1′-[(1R,2R)-Cyclohexane-1,2-diyl]bis[3-(3-nitrophenyl)thiourea] | 93 | nih.gov |

| 5-(3-Aminophenyl)isoxazole-3-methyl ester | Substituted phenyl isothiocyanates | Dry Acetonitrile | Room Temp, N₂, 16-18h | Isoxazole-based thiourea derivatives | 37-77 | nih.gov |

| Nitroaniline | Nicotinoyl isothiocyanate | Dimethylformamide | 80°C, 4h | 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | 94 | e3s-conferences.orgresearchgate.net |

| 3-Nitroaniline | Allyl isothiocyanate | Not Specified | Not Specified | 1-Allyl-3-(3-nitrophenyl)-2-thiourea | Not Specified | ontosight.ai |

This table showcases various solvents and conditions employed in the synthesis of substituted thioureas via the isothiocyanate route.

Direct Reaction of Nitroaniline with Isothiocyanates

Advanced Synthetic Strategies for Complex Architectures

The this compound moiety serves as a critical building block in the synthesis of more complex and functionally sophisticated molecules. Advanced strategies have been developed to incorporate this unit into larger systems such as dipeptides, fused heterocycles, and sensor molecules.

The incorporation of the this compound group into peptide structures has been explored for the development of new therapeutic agents. In one notable synthesis, dipeptide thiourea derivatives were created as potential antitumor agents. The general procedure involves a multi-step process starting with the coupling of N-Boc protected amino acids. After sequential coupling and deprotection to form a free amine dipeptide, the final step is the condensation of this dipeptide with 3-nitrophenylisothiocyanate. rsc.org This reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature. For instance, the compound 1-(1-(1-(3,4-Dimethylphenylamino)-3-methyl-1-oxobutan-2-ylamino)-3-methyl-1-oxopentan-2-yl)-3-(3-nitrophenyl)thiourea was synthesized with a reported yield of 80.4%. rsc.org

The 1-(3-nitrophenyl) group is a key component in the synthesis of various fused tricyclic heterocyclic systems. These complex structures are of interest due to their potential pharmacological activities. One such example is the synthesis of 1-(3-nitrophenyl)-5,6-dihydro-4H- Current time information in Bangalore, IN.rsc.orgderpharmachemica.comtriazolo[4,3-a] Current time information in Bangalore, IN.researchgate.netbenzodiazepines. mdpi.com The synthetic route involves the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The yields for these tricyclic derivatives are reported to be in the range of 65% to 85%, with 1-butanol (B46404) being the optimal solvent for the cyclization reaction. mdpi.com Other methodologies describe the synthesis of pyrimido[5,4-c]quinoline derivatives, where thiourea derivatives are condensed with other reagents to form the tricyclic core. nih.govrsc.org

Thiourea derivatives containing a nitrophenyl group are frequently developed as chromogenic sensors, particularly for the detection of anions. buu.ac.th The electron-withdrawing nature of the nitro group enhances the hydrogen-bonding acidity of the thiourea protons, making them effective receptors for anions. acs.org Upon binding with an anion, the electronic properties of the chromophore are altered, leading to a visible color change.

For example, a tripodal receptor featuring three 3-nitrophenyl thiourea units was synthesized by reacting tris(2-aminoethyl)amine (B1216632) with 3-nitrophenylisothiocyanate. acs.org This sensor demonstrated a naked-eye detection capability for sulfate (B86663) anions through a fluoride (B91410) displacement assay. Similarly, other sensors have been designed where a nitrophenyl thiourea moiety is used to detect anions like fluoride, acetate (B1210297), and phosphate, with the interaction causing a distinct color change that can be observed visually. nih.govfrontiersin.org

| Sensor Type | Target Analyte(s) | Principle of Detection | Reference |

| Tripodal tris-thiourea with 3-nitrophenyl groups | Sulfate (via displacement), Fluoride | Anion binding induces a color change. | acs.org |

| 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)thiourea | Acetate, Phosphate, Fluoride | Hydrogen bonding with anions alters the chromophore's absorption spectrum. | nih.gov |

| 1-(2-hydroxyphenyl)-3-(4-nitrophenyl) thiourea | Fluoride, H₂PO₄⁻, Acetate | Deprotonation by anions causes a color change from colorless to yellow. | frontiersin.org |

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of thiourea synthesis can vary significantly depending on the chosen methodology. Traditional methods, while effective, are often compared against newer, more efficient, or environmentally friendly alternatives.

The most common method for synthesizing N-aryl thioureas is the reaction of an amine with the corresponding isothiocyanate. For instance, the reaction of p-aminophenol with p-nitrophenylisothiocyanate in dichloromethane resulted in a 90% yield of the desired thiourea derivative. nih.gov Another classic approach involves reacting an amine with carbon disulfide. organic-chemistry.orgorganic-chemistry.orgnih.gov

More recent and greener methods have shown competitive or even superior yields. A mechanochemical approach using ball-milling to facilitate the reaction between thiocarbamoyl benzotriazoles and in-situ generated ammonia (B1221849) has been reported to produce primary thioureas in near-quantitative isolated yields. rsc.orgrsc.org Synthesis using urea (B33335) and Lawesson's reagent in tetrahydrofuran provides a one-step method to thiourea with yields around 62%. bibliotekanauki.pl

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant shift towards developing "green" synthetic routes for thiourea and its derivatives to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and simplifying work-up procedures.

Key green strategies include:

Aqueous Synthesis : Performing the reaction in water as the solvent avoids the use of toxic volatile organic compounds (VOCs). A simple condensation between amines and carbon disulfide in an aqueous medium has been shown to be an efficient method for synthesizing substituted thioureas. organic-chemistry.org

Mechanochemistry : Solid-state synthesis using techniques like ball-milling can proceed without any solvent, leading to quantitative conversions and simple aqueous work-up. rsc.org This method is noted for its rapid reaction times and high yields. rsc.org

Solvent-Free and Catalyst-Free Conditions : Some thiourea derivatives can be synthesized in high yields under solvent-free and catalyst-free conditions, which simplifies the process and reduces waste. researchgate.net

Use of Greener Solvents and Catalysts : An efficient synthesis of thiourea derivatives has been developed using polyethylene (B3416737) glycol (PEG-400) as a non-hazardous solvent and a reusable silica-supported Lewis acid catalyst (nano-BF₃-SiO₂). This method, often accelerated by ultrasound irradiation, offers high yields, short reaction times, and easy catalyst recovery. researchgate.net

These green chemistry approaches not only offer environmental benefits but also often result in improved efficiency, making them attractive alternatives to traditional synthetic methods. derpharmachemica.com

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the molecular vibrations of 1-(3-Nitrophenyl)-2-thiourea.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

The thiourea (B124793) group (-NH-C(S)-NH-) exhibits several characteristic vibrational bands in the FT-IR spectrum. The N-H stretching vibrations typically appear as well-defined absorptions in the region of 3200 to 3400 cm⁻¹. rsc.orgiucr.org For instance, in a related compound, 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea, a band is observed at 3321 cm⁻¹, which is attributed to the N-H stretch. conicet.gov.ar The stretching vibration of the C=S bond is generally observed at lower frequencies. In many thiourea derivatives, this band appears in the range of 1070 to 1380 cm⁻¹. e3s-conferences.orgresearchgate.net Specifically for 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, a C=S stretching vibration is reported at 1070 cm⁻¹. e3s-conferences.org

The formation of intermolecular and intramolecular hydrogen bonds, particularly involving the N-H and C=S groups, can influence the position and shape of these absorption bands. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | rsc.orgiucr.org |

| C=S | Stretching | 1070-1380 | e3s-conferences.orgresearchgate.net |

The nitro group (-NO₂) attached to the aromatic ring is characterized by two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com For aromatic nitro compounds, these bands are shifted to slightly lower frequencies compared to their aliphatic counterparts. orgchemboulder.comorgchemboulder.com In a similar compound, 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea, these bands are observed at 1516 cm⁻¹ and 1350 cm⁻¹, respectively. conicet.gov.ar The high polarity of the N-O bonds results in these absorptions being very strong. spectroscopyonline.comudel.edu

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic NO₂ | Asymmetric Stretch | 1550-1475 | orgchemboulder.comorgchemboulder.com |

| Aromatic NO₂ | Symmetric Stretch | 1360-1290 | orgchemboulder.comorgchemboulder.com |

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. For thiourea derivatives, Raman spectra can help confirm the assignments of C=S and C-N stretching modes, as well as vibrations of the aromatic ring. rsc.org In related thiourea compounds, Raman spectroscopy has been used in conjunction with FT-IR and computational calculations to analyze conformational and structural features in the solid state. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy of this compound reveals distinct signals for the protons in different parts of the molecule. The chemical shifts (δ) of these protons are influenced by their electronic environment.

The protons of the N-H groups in the thiourea moiety are typically observed as broad singlets in the downfield region of the spectrum, often between δ 8.0 and δ 13.0 ppm, and their chemical shifts can be affected by solvent and concentration. conicet.gov.aracs.org For example, in 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea, the two N-H protons appear as broad singlets at δ 13.08 and δ 9.58 ppm. conicet.gov.ar

The protons on the 3-nitrophenyl ring exhibit a characteristic splitting pattern due to their coupling with each other. The aromatic protons typically resonate in the region of δ 7.0 to δ 9.0 ppm. For a 3-substituted nitrobenzene (B124822) ring, one would expect to see signals corresponding to the four aromatic protons. For instance, in a related compound, the aromatic protons appear as a singlet at δ 8.61 and doublets at δ 7.89 and δ 7.97 ppm. conicet.gov.ar

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiourea N-H | 8.0 - 13.0 | Broad Singlet | conicet.gov.aracs.org |

| Aromatic H (Nitrophenyl) | 7.0 - 9.0 | Multiplet, Doublet, Singlet | conicet.gov.ar |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For thiourea derivatives, the chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic peak. This peak is typically found in the downfield region of the spectrum, around 179-181 ppm. rsc.orgresearchgate.net The electron-withdrawing nitro group influences the chemical shifts of the aromatic carbons. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded, while the other aromatic carbons appear in the typical range of 112-154 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ) in ppm |

| C =S | ~179 - 181 rsc.orgresearchgate.net |

| Aromatic C -NO₂ | >140 |

| Other Aromatic C | ~112 - 140 rsc.org |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Relationships

Two-dimensional NOESY experiments are instrumental in determining the spatial proximity of protons within a molecule, irrespective of whether they are connected through bonds. acs.orgrsc.org This technique is particularly useful for conformational analysis. In studies of a tripodal receptor containing the 1-(3-nitrophenyl)-thiourea unit, a strong NOESY cross-peak was observed between the two N-H protons (NH1 and NH2). acs.orgrsc.org This indicates that these two protons are close to each other in space, which helps to define the molecule's conformation in solution. acs.org The weakening or disappearance of this NOESY contact upon the addition of anions like sulfate (B86663) (SO₄²⁻) or fluoride (B91410) (F⁻) demonstrates a conformational change in the receptor, as the N-H groups reorient to bind the anion. acs.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is sensitive to the presence of chromophores, which are light-absorbing functional groups.

For thiourea derivatives containing a nitrophenyl group, the UV-Vis spectrum is characterized by distinct absorption bands. acs.orgscholaris.ca In a dimethyl sulfoxide (B87167) (DMSO) solution, a tripodal receptor with 3-nitrophenyl groups displays a significant absorption peak at 335 nm. acs.org Other studies on related nitrophenyl thiourea compounds report absorption maxima in the range of 290 nm to 358 nm. researchgate.nete3s-conferences.org The position and intensity of these bands are sensitive to the solvent and the specific molecular structure. uomustansiriyah.edu.iq

The absorption bands observed in the UV-Vis spectrum of this compound can be assigned to specific electronic transitions. researchgate.net

π → π* transitions : These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic nitrophenyl system and the C=S double bond. These transitions typically account for the strong absorption bands observed at shorter wavelengths. e3s-conferences.orgnih.gov

n → π* transitions : These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the sulfur atom) to a π* antibonding orbital. nih.gov In related pivaloylthiourea derivatives, the absorption band around 290 nm is assigned to the n → π* transition of the C=S chromophore. researchgate.net

The combination of these transitions gives this compound its characteristic UV-Vis absorption profile. researchgate.net

Monitoring Electronic Transitions Influenced by the Nitro Group

The electronic absorption characteristics of nitrophenyl thiourea derivatives are significantly influenced by the presence of the nitro (NO₂) group, a strong chromophore and electron-withdrawing group. In a related compound, N-methyl-N'-(3-nitrophenyl)thiourea, UV-Vis spectroscopy reveals distinct absorption bands that are attributed to specific electronic transitions within the molecule. An absorption band observed at 207 nm is assigned to π→π* transitions occurring in the aromatic ring, while a band at 358 nm corresponds to n→π* transitions associated with the nitro group. vulcanchem.com Similarly, studies on other nitrophenyl thiourea derivatives show strong absorption bands around 258 nm, which are suggested to be a combination of π→π* and n→π* transitions involving the phenyl ring and other chromophores like the carbonyl group. ui.ac.id The electron-withdrawing nature of the nitro group enhances the chromogenic properties of these compounds, making them suitable for applications such as colorimetric anion sensing. acs.orgnih.gov Upon interaction with certain anions, a noticeable color change can occur, which is a result of the alteration of the electronic environment and, consequently, the absorption spectrum. nih.gov For instance, the addition of anions like fluoride to a 3-nitrophenyl-substituted thiourea receptor can induce a visible color change from colorless to orange, indicating a shift in the electronic structure. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogues. For the related compound N-phenyl-N'-(2-nitrobenzoyl)thiourea, the molecular ion peak was observed at m/z 301.7, corresponding to [M+H]⁺, which confirms its molecular weight. asianpubs.org The molecular formula of a similar compound, 1-(3-hydroxyphenyl)-2-thiourea, is C₇H₈N₂OS, with a molecular weight of 168.22 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition. For example, the HRMS (ESI-TOF) analysis of N-(4-nitrophenyl)-2-diphenylhydrazinecarbothioamide yielded a found mass of 242.0762 for the [M-H]⁻ ion, which is in close agreement with the calculated mass of 242.0752 for C₁₃H₁₄N₃S. rsc.org The fragmentation patterns observed in the mass spectra provide valuable structural information, helping to identify the different components of the molecule.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction analysis provides precise measurements of the bond lengths and angles within the this compound molecule, offering insights into its bonding characteristics. In analogous thiourea derivatives, the C=S bond length is typically around 1.650 Å to 1.686 Å, indicating a significant double-bond character. asianpubs.orgnih.gov For example, in 1-(2-nitrophenyl)-3-phenylthiourea, the C7—S1 bond length is 1.686 (2) Å. nih.gov The C—N bond lengths within the thiourea core are generally shorter than a typical C—N single bond (approx. 1.48 Å), suggesting resonance delocalization of electrons across this part of the molecule. nih.gov For instance, in N-phenyl-N'-(2-nitrobenzoyl)thiourea, the C(8)-N(2) and C(8)-N(1) bond lengths are 1.316(3) Å and 1.394(2) Å, respectively. asianpubs.org The bond angles are also determined with high precision, contributing to a complete picture of the molecular geometry. asianpubs.orgresearchgate.net For example, in 1-(2,6-dichlorobenzoyl)-3-(3-nitrophenyl)thiourea, the dihedral angle between the two aromatic rings is 32.93 (12)°. iucr.org

Table 1: Selected Bond Lengths and Angles for Thiourea Derivatives

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Source(s) |

|---|---|---|---|---|---|

| 1-(2-Nitrophenyl)-3-phenylthiourea | C7=S1 | 1.686 (2) | - | - | nih.gov |

| 1-(2-Furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea | C6A=S1A | 1.667 (2) | - | - | nih.gov |

| N-Phenyl-N'-(2-nitrobenzoyl)thiourea | C(8)=S(1) | 1.650 (2) | C(7)-N(1)-C(8) | 126.83(16) | asianpubs.org |

| N-Phenyl-N'-(2-nitrobenzoyl)thiourea | C(8)-N(2) | 1.316 (3) | N(1)-C(8)-N(2) | 118.00(18) | asianpubs.org |

The crystal structure of this compound and related compounds is significantly influenced by a network of hydrogen bonds. The thiourea group provides N-H donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the nitro group act as acceptors.

N-H…S Interactions: These hydrogen bonds are a common feature in thiourea derivatives, often leading to the formation of centrosymmetric dimers. buu.ac.thepa.govresearchgate.net In these dimers, two molecules are linked through a pair of N-H…S hydrogen bonds, creating a characteristic ring motif. nih.govbuu.ac.th For example, in the crystal structure of N-(2-nitrophenyl)-N'-(pivaloyl)thiourea, intermolecular N-H...S hydrogen bonds contribute to the formation of dimers. researchgate.net

N-H…O Interactions: The presence of the nitro group introduces strong hydrogen bond acceptors. Intramolecular N-H…O hydrogen bonds can form between a thiourea N-H group and an oxygen atom of the nitro group, leading to the formation of a pseudo-six-membered ring, which stabilizes the molecular conformation. researchgate.netiucr.orgnih.gov Intermolecular N-H…O hydrogen bonds also play a role in connecting molecules within the crystal lattice, sometimes involving solvent molecules. iucr.orgiucr.orgiucr.org

Table 2: Examples of Hydrogen Bonding in Nitrophenyl Thiourea Derivatives

| Compound | Donor-H···Acceptor | Interaction Type | Consequence | Source(s) |

|---|---|---|---|---|

| N-(2-Nitrophenyl)-N'-(pivaloyl)thiourea | N-H···S | Intermolecular | Dimer formation | researchgate.net |

| 1-(2-Nitrophenyl)-3-phenylthiourea | N-H···S | Intermolecular | Stabilizes crystal structure | nih.gov |

| 1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)thiourea | N-H···O | Intramolecular | Forms six-membered ring, stabilizing conformation | iucr.orgnih.gov |

| 1-(4-Chlorobutanoyl)-3-(2-nitrophenyl)thiourea | N-H···O | Intermolecular | Dimer formation | iucr.org |

| 1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea | N-H···O | Intermolecular | Links neighboring molecules | iucr.org |

| 1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)thiourea | C-H···S | Intramolecular | Forms six-membered ring, stabilizing conformation | iucr.orgiucr.org |

Analysis of Crystal Packing and Intermolecular Interactions

Conformational Analysis (Cis/Trans and Trans/Trans)

Thiourea derivatives, including this compound, exhibit conformational isomerism around the C-N bonds of the thiourea moiety. nih.govacs.org These conformations are typically described as cis or trans with respect to the orientation of the substituents relative to the thiourea backbone. The two primary conformations are the trans-trans and the cis-trans (or syn-anti) forms. acs.org

In the solid state, the conformation of thiourea derivatives can be influenced by factors such as hydrogen bonding and crystal packing forces. nih.gov For many aryl thiourea derivatives, the trans-trans conformation is prevalent as it allows for the formation of stable, centrosymmetric hydrogen-bonded dimers. However, the presence of bulky or electronically influential substituents, such as the nitro group in the meta position of the phenyl ring, can lead to the adoption of other conformations. nih.govacs.org

Studies on related nitrophenyl thiourea compounds have shown that both syn-syn and syn-anti conformers can exist. acs.org The specific conformation adopted can significantly impact the molecule's ability to participate in self-assembly and bind to other molecules or ions. nih.govacs.org The stabilization of a particular conformer can be guided by the solvent environment during crystallization, suggesting that solvent-thiourea interactions play a crucial role in determining the final solid-state structure. nih.govacs.org For instance, density functional theory (DFT) calculations on a related nitrophenyl thiourea derivative indicated that a syn-anti conformer forms a more stable adduct with acetone (B3395972) compared to the syn-syn conformer. acs.org

The conformational state of this compound can be characterized by specific torsion angles within the molecule. For a related compound, 1-(2-Nitrophenyl)-3-phenylthiourea, the torsion angles S1—C7—N2—C8 and N1—C7—N2—C8 were found to be -1.31° and -179.19°, respectively, indicating a relatively planar thiourea backbone with a specific orientation of the phenyl rings. iucr.org

Table 1: Conformational Data for a Related Nitrophenylthiourea Derivative

| Torsion Angle | Value (°) |

|---|---|

| S1—C7—N2—C8 | -1.31 |

| N1—C7—N2—C8 | -179.19 |

Data from a study on 1-(2-Nitrophenyl)-3-phenylthiourea, provided for illustrative purposes of typical values in related structures. iucr.org

Identification of Symmetry Independent Molecules and Packing Patterns

The crystal lattice of this compound and its derivatives can feature more than one molecule in the asymmetric unit. These are referred to as symmetry-independent molecules. The presence of multiple symmetry-independent molecules often arises from subtle differences in their conformations or their arrangement within the crystal packing. researchgate.netrsc.org

For example, a study of positional isomers of a methyl-nitrophenyl-thiourea compound revealed that one isomer crystallized with three symmetry-independent molecules in the asymmetric unit. researchgate.netrsc.org This highlights the structural diversity that can be observed even with minor changes to the molecular structure.

The packing arrangement can also differ significantly between isomers. In the case of the aforementioned methyl-nitrophenyl-thiourea isomers, one exhibited two arrays of dimeric self-assemblies, while the other had only a single array, demonstrating how the position of a substituent can drastically alter the crystal packing. researchgate.netrsc.org

Solvate Formation and Structural Elucidation

This compound and its analogs have been shown to form solvates, which are crystalline solids that incorporate solvent molecules into their lattice. nih.govacs.orgresearchgate.netrsc.org The formation of solvates is a clear indication of significant solute-solvent interactions. researchgate.net The analysis of these solvated structures provides valuable information about how the thiourea derivative interacts with different types of solvent molecules.

Crystallization from various solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) has been shown to yield different solvates for related nitrophenyl thiourea compounds. nih.govacs.org The structural elucidation of these solvates reveals that the solvent molecules are often integrated into the hydrogen-bonding network of the crystal. nih.gov

For example, in the DMSO solvate of a related urea (B33335) derivative, the DMSO molecules were found to be bridged by two urea molecules, forming a dimeric subassembly through C-H···O bonds. acs.org In a dimethylformamide solvate of 1-(2,6-dichlorobenzoyl)-3-(3-nitrophenyl)thiourea, each DMF molecule forms a hydrogen bond with a nitrogen atom of the thiourea group. nih.gov These interactions can influence the conformation of the thiourea molecule itself. nih.govacs.org

Table 2: Crystallographic Data for 1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea dimethylformamide solvate

| Parameter | Value |

|---|---|

| Formula | C₁₄H₉Cl₂N₃O₃S·C₃H₇NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.507 (5) |

| b (Å) | 10.240 (5) |

| c (Å) | 12.414 (8) |

| α (°) | 70.40 (4) |

| β (°) | 81.74 (5) |

| γ (°) | 87.98 (4) |

| Volume (ų) | 1008 (1) |

| Z | 2 |

This data illustrates the type of detailed structural information obtained from the crystallographic analysis of a solvated nitrophenylthiourea derivative. nih.gov

Reactivity and Mechanistic Investigations of 1 3 Nitrophenyl 2 Thiourea

Redox Reactions of the Nitrophenyl Moiety

The nitro group on the phenyl ring is a key site for redox reactions, enabling both oxidation and reduction transformations that lead to a variety of derivatives.

While the nitro group is already in a high oxidation state, the thiourea (B124793) moiety can be oxidized. For instance, oxidizing agents like hydrogen peroxide can lead to the formation of sulfonyl derivatives.

The nitro group of 1-(3-nitrophenyl)-2-thiourea is readily reducible to an amino group. smolecule.com This transformation is a critical step in the synthesis of various functionalized molecules. Common reducing agents for this purpose include hydrogen gas with a palladium catalyst, or other metal-based reducing systems. The resulting amino group can then undergo further reactions, expanding the synthetic utility of the parent compound. For example, the reduction of the nitro group is a key step in creating amino-phenyl derivatives that can be further modified. rsc.org

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Reduction | H₂, Pd/C | 1-(3-aminophenyl)-2-thiourea | |

| Reduction | Borane in THF | 3-amino-1-(2-nitrophenyl)propan-1-ol derivatives | rsc.org |

Substitution Reactions of the Thiourea Moiety

The thiourea group, with its nucleophilic sulfur and reactive nitrogen atoms, is a prime site for substitution reactions.

The nitrogen atoms of the thiourea moiety can undergo electrophilic substitution. For example, N,N'-dinitrosation of a similar compound, [1-nicotinoyl-3-(m-nitrophenyl)-thiourea], has been achieved using sodium nitrite (B80452) in formic acid, proceeding through an electrophilic substitution mechanism where the nitrosonium ion is the attacking species. e3s-conferences.org This suggests that this compound could undergo similar reactions at its N-H centers.

The sulfur atom of the thiourea group is strongly nucleophilic, allowing it to participate in various nucleophilic substitution reactions. evitachem.com Thiourea derivatives can react with alkyl halides to form isothiouronium salts, which can then be hydrolyzed to thiols. This reactivity is fundamental to many of its applications in synthesis.

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The thiourea moiety can react with various electrophiles to form five- or six-membered rings.

Synthesis of Thiazoles: Thiazole derivatives can be synthesized through the reaction of thiourea derivatives with α-haloketones. mdpi.comnanobioletters.com For instance, the reaction of 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone is a known route to substituted thiazol-2-amines. nanobioletters.com A similar strategy can be applied to this compound to produce nitrophenyl-substituted thiazoles. The general mechanism involves the nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by cyclization. conicet.gov.ar This reaction is often catalyzed by a base. mdpi.com

Synthesis of Triazoles: Thiourea derivatives are also key starting materials for the synthesis of 1,2,4-triazoles. One common method involves the reaction of thiourea derivatives with thiocarbohydrazide (B147625) at elevated temperatures. mdpi.com Another approach involves the iodine-mediated tandem synthesis from 1,3-disubstituted thioureas. raco.cat The resulting triazole ring can be further functionalized. For example, new 1-(3-nitrophenyl)-5,6-dihydro-4H- mdpi.comsmolecule.comtriazolo[4,3-a] nih.govbenzodiazepine derivatives have been synthesized via thermal cyclization of related hydrazide precursors. mdpi.com

Synthesis of Benzothiazoles: Intramolecular cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas can lead to the formation of 2-amino-5-nitro-1,3-benzothiazoles. upce.cz This reaction proceeds via a nucleophilic aromatic substitution where the sulfur anion of the thiourea displaces a halogen on the phenyl ring. upce.cz

| Heterocycle | Reactant(s) | Key Reaction Type | Reference(s) |

| Thiazole | α-Haloketones | Hantzsch Cyclization | nanobioletters.comconicet.gov.armdpi.com |

| 1,2,4-Triazole (B32235) | Thiocarbohydrazide | Condensation/Cyclization | mdpi.com |

| 1,2,4-Triazole | Iodine | Tandem Cyclization | raco.cat |

| Benzothiazole | 1-Acyl-3-(2-halo-5-nitrophenyl)thioureas | Intramolecular Nucleophilic Aromatic Substitution | upce.cz |

Reactions at N-H Reaction Centers

The N-H groups of the thiourea moiety serve as primary reaction centers for various substitution reactions. The reactivity of these centers is influenced by the electronic effects of the 3-nitrophenyl group. Studies on analogous compounds, such as [1-nicotinoyl-3-(m-nitrophenyl)-thiourea], provide insight into the types of reactions that can occur at these N-H sites, including dinitrosation, dichlorination, and dialkylation. e3s-conferences.orgresearchgate.net

The reaction of [1-nicotinoyl-3-(m-nitrophenyl)-thiourea] with an excess of sodium nitrite (NaNO₂) in 98% formic acid (HCOOH) at a temperature of 0-5°C results in the formation of the N,N'-dinitroso-substituted derivative. e3s-conferences.orgresearchgate.net This reaction proceeds via an electrophilic substitution (SE) mechanism, where the nitrogen atoms of the thiourea group are attacked by the nitrosonium ion (NO⁺) generated in the acidic medium. e3s-conferences.org The product was obtained in a 49.6% yield. e3s-conferences.orgresearchgate.net A similar reaction, N-nitrosation, is also reported for N-methyl-N'-(3-nitrophenyl)thiourea. vulcanchem.com

Table 1: N,N'-Dinitrosation of a this compound Analogue

| Reactant | Reagents | Temperature | Mechanism | Product | Yield | Source |

|---|

A stable and environmentally considerate method for N,N'-dichlorination of [1-nicotinoyl-3-(m-nitrophenyl)-thiourea] has been developed using calcium hypochlorite (B82951) on wet alumina. e3s-conferences.orgresearchgate.net This process yields the corresponding N,N'-dichloro derivative. e3s-conferences.org The reaction of the thiourea analogue with calcium hypochlorite in carbon tetrachloride at 40°C for one hour, followed by being left for 24 hours, produced the dichlorinated compound in 68.7% yield. e3s-conferences.orgresearchgate.net Halogenation to produce N,N'-dichloro derivatives is also noted for similar compounds. vulcanchem.com

Table 2: N,N'-Dichlorination of a this compound Analogue

| Reactant | Reagents | Conditions | Product | Yield | Source |

|---|

The N-H centers of thiourea derivatives can undergo alkylation. For instance, the methylation of N-methyl-N'-(3-nitrophenyl)thiourea with sodium methoxide (B1231860) (CH₃ONa) and isopropyl iodide results in N-alkylated products, albeit in moderate yields of 48.3%. vulcanchem.com The study of [1-nicotinoyl-3-(m-nitrophenyl)-thiourea] also included investigations into N,N'-dialkylation reactions, highlighting this as a key area of its reactivity. e3s-conferences.orgresearchgate.net

Hydrolysis and Other Degradation Pathways

The hydrolysis and degradation of thioureas can proceed through various pathways, often influenced by reaction conditions and the presence of other reagents. The desulfurization of thiourea to form metal sulfides, for example, is a process that requires the presence of both a metal ion and a hydroxide (B78521) ion. researchgate.net Studies on the alkaline hydrolysis of N-(p-nitrophenyl)-N′-(methoxycarbonyl)thiourea have shown that it undergoes desulfurization. researchgate.net

Oxidation represents another significant degradation pathway for thiourea derivatives. Depending on the oxidant and conditions, thioureas can be oxidized to a variety of products, including ureas, sulfides, and oxides of sulfur. researchgate.net For example, the oxidation of thiourea with hydrogen peroxide can lead to the formation of ammonia (B1221849), sulfur, and carbonate. researchgate.net Some aroylthioureas have demonstrated unusual oxidative behavior in reactions with 2,3-diphenylcyclopropenone, which involves nucleophilic addition followed by hydrolysis and ring-opening. researchgate.net

Reactivity Towards Metal Ions for Complex Formation

Thiourea and its derivatives are effective chelating agents for a wide range of metal ions, a property attributed to the presence of soft donor atoms (sulfur) and hard donor atoms (nitrogen). evitachem.commdpi.comresearchgate.net The thiocarbonyl group's sulfur atom acts as a soft donor ligand, readily forming coordination complexes with transition metals. evitachem.com

Theoretical studies on the interaction between substituted thioureas and heavy metal ions such as Cd(II), Hg(II), and Pb(II) reveal a chemoselectivity for Hg(II). acs.org The formation of complexes is generally favored for the thione tautomer of the thiourea. acs.org The complexation energy follows the trend Hg(II) > Cd(II) > Pb(II), indicating a higher affinity for mercury. acs.org

In the formation of copper(II) complexes with 1,3-disubstituted arylthioureas, spectroscopic and theoretical studies have shown that two ligand molecules coordinate to the Cu(II) center in a bidentate fashion. researchgate.net This coordination occurs through the thiocarbonyl sulfur atom and a deprotonated nitrogen atom of the thiourea moiety. researchgate.net The reaction between the free thiourea ligands and copper(II) chloride typically leads to the formation of a 2:1 ligand-to-metal complex. researchgate.net

Table 3: Metal Complexation Characteristics of Thiourea Derivatives

| Metal Ion(s) | Coordination Mode | Key Findings | Source |

|---|---|---|---|

| Cd(II), Hg(II), Pb(II) | S-monodentate (thione form), S-N bidentate (thiol form) | Complexation energy trend: Hg(II) > Cd(II) > Pb(II). Affinity is strongest for Hg(II). | acs.org |

| Cu(II) | Bidentate (via thiocarbonyl S and deprotonated N) | Forms 2:1 ligand-to-metal complexes with CuCl₂. | researchgate.net |

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By simulating these interactions, MD can provide a detailed view of a compound's behavior in various environments, its stability, and its dynamic conformational changes.

The interaction of a compound with solvents like water is fundamental to its solubility and bioavailability. MD simulations can elucidate these interactions by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute.

For 1-(3-Nitrophenyl)-2-thiourea, it is hypothesized that the nitrogen atoms of the nitro group and the nitrogen and sulfur atoms of the thiourea (B124793) moiety would be key sites for hydrogen bonding with water molecules. An MD simulation would likely reveal distinct peaks in the RDF plots for these atoms, quantifying the strength and distance of these solute-solvent interactions and providing insight into the molecule's hydration shell. mdpi.com

Excipients are inactive substances used alongside the active pharmaceutical ingredient. Ensuring compatibility between a drug and its excipients is vital for the stability and efficacy of a pharmaceutical formulation. MD simulations can predict this compatibility by calculating and comparing the solubility parameters (δ) of the active compound and various excipients. researchgate.net A smaller difference between the solubility parameters of a compound and an excipient suggests better miscibility. researchgate.net

This method involves running separate MD simulations for the compound and for selected excipients (e.g., polyvinylpyrrolidone (B124986) (PVP), maltose, sorbitol) to determine their cohesive energy density, from which the solubility parameter is derived. researchgate.netresearchgate.net For the related compound FPTT, its calculated solubility parameter was compared against those of common excipients to identify the most compatible options. researchgate.net

A similar computational approach for this compound would allow for the virtual screening of potential excipients, saving time and resources in the formulation development process. nih.govnih.gov The expected solubility parameter would be influenced by the polar nitro group and the thiourea core.

| Compound/Excipient | Calculated Solubility Parameter (δ) [MPa¹/²] (by analogy) |

| Thiourea Derivative (FPTT) | 26.17 |

| Polyvinylpyrrolidone (PVP) | 23.01 |

| Maltose | 38.81 |

| Sorbitol | 40.09 |

Table 1. Example of calculated solubility parameters for a thiourea derivative (FPTT) and common pharmaceutical excipients, as determined by MD simulations. A smaller difference in δ values indicates better compatibility. researchgate.net

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Diaryl thiourea derivatives are known to exist in different conformations due to rotation around the C-N bonds of the thiourea core. The primary conformers are typically referred to as syn-anti, anti-anti, and syn-syn, describing the orientation of the phenyl rings relative to the thiocarbonyl (C=S) group. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is widely used in drug discovery to predict the binding affinity and mode of action of a potential drug molecule.

Although specific docking studies for this compound are not detailed in the available literature, studies on closely related nitrophenyl thiourea analogues provide a strong indication of its potential biological targets and interaction patterns. The thiourea pharmacophore is known to form key hydrogen bonds via its N-H groups, while the C=S group can also act as a hydrogen bond acceptor. ugm.ac.id The nitrophenyl ring can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket. ugm.ac.id

For instance, molecular docking of N-((3-nitrophenyl) carbamothioyl) benzamide , a structurally similar compound, identified the Progesterone Receptor (PR) and the protein kinase Akt as potential targets. researchgate.net Likewise, studies on (4-nitrophenyl)thiourea have explored its inhibitory potential against BRAF (V600E), a protein kinase implicated in melanoma. researchgate.net These studies suggest that this compound could potentially target protein kinases or nuclear receptors involved in cell signaling pathways. The key interactions would likely involve:

Hydrogen Bonds: Formed between the N-H protons of the thiourea backbone and acceptor residues like glutamate, aspartate, or backbone carbonyls in the protein.

Hydrophobic Interactions: Involving the nitrophenyl ring and nonpolar residues such as valine, leucine, and alanine.

Pi-Pi Stacking: Possible interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed in kcal/mol), with a more negative score indicating a stronger, more favorable interaction. nih.gov The docking pose reveals the specific binding mode and the key amino acid residues involved.

In a study involving a close analogue, N-((3-nitrophenyl) carbamothioyl) benzamide , docking simulations against breast cancer targets yielded significant binding energy scores, suggesting strong affinity. researchgate.net Similarly, docking of various thiourea derivatives against the BRAF V600E kinase has shown that these compounds fit well into the ATP-binding cleft, a common target for kinase inhibitors. researchgate.netnih.gov

| Analogous Compound | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (by analogy) |

| N-((3-nitrophenyl) carbamothioyl) benzamide | Progesterone Receptor (4OAR) | -8.5 | CYS891, LEU718, MET909 |

| N-((3-nitrophenyl) carbamothioyl) benzamide | Akt Kinase (5KCV) | -7.9 | LYS158, GLU212, THR213 |

| (4-Nitrophenyl)thiourea | BRAF V600E Kinase | (Varies, typically -7 to -9) | CYS532, GLY596, LYS483 |

Table 2. Predicted binding affinities and potential interacting residues for nitrophenyl thiourea analogues against various protein targets, derived from molecular docking studies. researchgate.netresearchgate.net

Based on these analogous studies, it is predicted that this compound would also exhibit strong binding affinity for specific protein kinases or other receptors. A docking simulation would likely show the molecule occupying a well-defined pocket, with the 3-nitro group potentially forming specific interactions that contribute to binding selectivity and affinity.

Applications in Supramolecular Chemistry and Crystal Engineering

Design of Hydrogen-Bonded Architectures

Hydrogen bonds are the primary directional forces responsible for the assembly of nitrophenyl thiourea (B124793) molecules into higher-order structures. The strength and directionality of these bonds enable the construction of intricate and stable supramolecular networks.

The thiourea moiety, -NH-C(=S)-NH-, is a potent hydrogen bonding unit. The two N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl (C=S) group and the oxygen atoms of the nitro (NO₂) group can act as hydrogen bond acceptors.

Studies on related nitrophenyl thiourea structures reveal a variety of hydrogen bonding patterns:

Intramolecular Bonds: In certain conformations, an intramolecular hydrogen bond can form, for example, between an N-H proton and an oxygen atom of the nitro group, creating a stable ring structure known as a supramolecular synthon.

Intermolecular Bonds: More commonly, these molecules engage in extensive intermolecular hydrogen bonding. Key interactions observed in the crystal structures of similar compounds include N-H···S, N-H···O (to the nitro group), and weaker C-H···O bonds. researchgate.net These interactions link individual molecules together into larger assemblies. The presence of the electron-withdrawing nitro group enhances the acidity of the N-H protons, making these hydrogen bonds particularly strong and reliable for constructing robust architectures.

The interplay of various intermolecular hydrogen bonds directs the assembly of 1-(3-Nitrophenyl)-2-thiourea molecules into well-defined patterns, such as dimers, chains, and multi-dimensional networks. researchgate.net In many thiourea derivatives, a common and stable motif is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds.

These dimeric units can then serve as building blocks for larger structures. For instance, additional N-H···O hydrogen bonds involving the nitro groups can link these dimers into one-dimensional chains or two-dimensional sheets. Weaker interactions, such as C-H···O bonds, further stabilize the crystal packing, leading to the formation of complex three-dimensional networks. researchgate.net The specific architecture is influenced by the substitution pattern on the phenyl ring, but the fundamental principles of assembly via competing hydrogen bond synthons remain consistent. researchgate.net

Anion Recognition and Sensing

The acidic nature of the thiourea N-H protons makes this compound and its derivatives excellent receptors for anions. This property has been extensively exploited to create chemosensors that can detect and quantify specific anions in solution.

The primary mechanism for anion recognition by nitrophenyl thioureas is through the formation of strong hydrogen bonds between the thiourea's N-H groups and the anion. nih.govnih.gov The electron-withdrawing 3-nitro group plays a crucial role by increasing the acidity of the N-H protons, thereby enhancing their ability to bind to anionic guests. nih.govmdpi.com This interaction is often complemented by electrostatic attraction between the partially positive hydrogen atoms and the negatively charged anion.

In the presence of strongly basic anions like fluoride (B91410) or acetate (B1210297), the interaction can proceed beyond simple hydrogen bonding to the deprotonation of the N-H group. nih.govacs.org This deprotonation event causes a significant change in the electronic structure of the molecule, which is often the source of the signal in colorimetric sensors.

The binding of an anion to this compound can induce a distinct change in its optical properties, allowing for visual or spectroscopic detection. The nitrophenyl group acts as a chromophore, or a signal-reporting unit. mdpi.com

When an anion binds to the thiourea group, it perturbs the molecule's electronic system. This can lead to a change in the energy of its molecular orbitals, resulting in a shift of its absorption spectrum. scholaris.ca This phenomenon often manifests as a visible color change. For example, sensors incorporating nitrophenyl thiourea can change from colorless to yellow or other distinct colors upon anion binding. nih.govresearchgate.net This "naked-eye" detection is a key advantage for practical applications. nih.gov Some thiourea-based sensors also exhibit changes in their fluorescence ("turn-on" or "turn-off" responses), providing another sensitive method for detection. nih.gov

Table 1: Observed Colorimetric Responses of Nitrophenyl Thiourea-Based Sensors

| Anion | Initial Color | Final Color |

|---|---|---|

| Sulfate (B86663) (SO₄²⁻) | Colorless | Yellowish |

| Fluoride (F⁻) | Colorless | Yellow |

| Acetate (AcO⁻) | Colorless | Yellowish |

Data compiled from studies on nitrophenyl thiourea-modified polymers. nih.govmdpi.comresearchgate.net

Researchers have successfully designed chemosensors based on the this compound framework that exhibit high selectivity for particular anions. The selectivity is governed by factors such as the size, shape, and basicity of the anion, which determine the strength and geometry of the hydrogen bonds it can form with the receptor.

Studies have demonstrated the selective detection of several environmentally and biologically important anions:

Sulfate (SO₄²⁻): Tripodal sensors incorporating the 3-nitrophenyl thiourea unit have shown a remarkable and strong selectivity for sulfate anions. researchgate.net

Fluoride (F⁻), Acetate (AcO⁻), and Dihydrogen Phosphate (H₂PO₄⁻): These anions are commonly detected by nitrophenyl thiourea sensors due to their high basicity and ability to form strong hydrogen bonds. nih.govscholaris.ca Sensors often show a distinct colorimetric response to these anions, allowing for their differentiation from less basic anions like chloride or bromide. nih.govscholaris.ca

In some systems, a competitive displacement assay can be used. For instance, a sensor might first bind with fluoride to produce a colored solution. The subsequent addition of sulfate can displace the fluoride, causing another sharp and visible color change, which serves as a clear signal for the presence of sulfate. researchgate.net

Table 2: Anions Selectively Detected by Nitrophenyl Thiourea-Based Receptors

| Receptor Type | Target Anions | Detection Method |

|---|---|---|

| Tripodal 3-Nitrophenyl Thiourea | Sulfate (SO₄²⁻) | ¹H NMR, UV-vis, Colorimetric Assay researchgate.net |

| Nitrophenyl Thiourea-Polymer | Sulfate (SO₄²⁻), Fluoride (F⁻), Acetate (AcO⁻) | UV-vis, Visual Color Change nih.govresearchgate.net |

| Hydroxyphenyl-Nitrophenyl Thiourea | Fluoride (F⁻), Dihydrogen Phosphate (H₂PO₄⁻), Acetate (AcO⁻) | UV-vis, ¹H NMR, Visual Color Change scholaris.ca |

Development of Test Strips for Naked-Eye Detection

The principles underlying this compound and its derivatives are foundational to the creation of colorimetric sensors, which can be adapted into simple test strips for visual, instrument-free detection of various ions. These sensors typically utilize the thiourea moiety as a binding site and the nitrophenyl group as a chromophoric signaling unit. nih.govmdpi.com The interaction between the sensor and a target analyte induces a change in the electronic structure of the molecule, resulting in a distinct color change visible to the naked eye. nih.gov

For instance, a sensor based on a nitrophenyl-aminothiourea derivative demonstrated high selectivity for mercury (Hg²⁺) ions. nih.gov The addition of Hg²⁺ to a solution of the sensor caused a dramatic color change from brown to colorless, allowing for a visual detection limit of 5.0 × 10⁻⁶ M. nih.gov Similarly, a sensor modifying polyethyleneimine with nitrophenyl thiourea groups was developed for anion recognition. mdpi.comdntb.gov.ua This sensor showed distinct color changes from colorless to yellow or yellowish upon the addition of fluoride (F⁻), acetate (AcO⁻), and sulfate (SO₄²⁻) anions in a DMSO/H₂O solution, while other anions produced no significant color alteration. mdpi.comdntb.gov.ua This selective response is driven by hydrogen bonding between the thiourea group and the target anions. mdpi.com Such systems provide the chemical basis for fabricating test strips where a solution of the compound is immobilized on a solid support, offering a portable and user-friendly method for qualitative or semi-quantitative analysis.

| Sensor Derivative | Target Analyte(s) | Observed Color Change | Reference |

|---|---|---|---|

| Nitrophenyl-aminothiourea | Hg²⁺ | Brown to Colorless | nih.gov |

| Nitrophenyl Thiourea-Modified Polyethyleneimine | F⁻ | Colorless to Yellow | mdpi.com |

| AcO⁻ | Colorless to Yellowish | ||

| SO₄²⁻ | Colorless to Yellowish |

Co-crystal Formation and Design

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties. nih.gov Co-crystals are a class of crystalline materials composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a benign coformer, held together in a stoichiometric ratio by non-covalent interactions. diva-portal.orgnih.gov The thiourea functional group is particularly effective in co-crystal design due to its ability to form robust and predictable hydrogen bonds.

The N-H groups in the thiourea moiety act as strong hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for the formation of supramolecular synthons—structural units built from intermolecular interactions—that guide the assembly of the crystal lattice. In a study of N-(3-nitrophenyl)-N'-pivaloylthiourea, a closely related derivative, molecules were observed to form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds. researchgate.net This demonstrates the capacity of the nitrophenyl thiourea scaffold to create predictable structural motifs, which is a core principle in the rational design of co-crystals. The goal of co-crystallization is often to modify the physicochemical properties of a compound, such as solubility or stability, without altering its chemical structure. nih.gov

| Functional Group | Role in Hydrogen Bonding | Type of Interaction |

|---|---|---|

| Thiourea N-H | Donor | N-H···O, N-H···S |

| Thiourea C=S | Acceptor | N-H···S, C-H···S |

| Carbonyl C=O (in coformer) | Acceptor | N-H···O, C-H···O |

| Nitro NO₂ | Acceptor | Can participate in weak C-H···O interactions |

Impact of Structural Modifications on Crystal Packing and Properties

A study comparing 1-(biphenyl-4-yl-carbonyl)-3-(4-nitrophenyl)thiourea with a derivative that included a chlorine atom at the 2-position of the nitrobenzene (B124822) ring revealed significant structural changes. nih.gov The introduction of the chlorine atom resulted in a nearly coplanar arrangement of the biphenyl (B1667301) rings, with a dihedral angle of just 1.02°, compared to 40.11° in the non-chlorinated analogue. This modification also altered the orientation of the thiourea moiety relative to the aromatic rings. nih.gov

Furthermore, the position of the nitro group itself is a critical factor. Research on a series of N-(nitrophenyl)-N'-(pivaloyl)thiourea compounds showed that the 3-nitro and 4-nitro derivatives adopt a cis-trans configuration. researchgate.net In the crystal lattice, the 3-nitro derivative (N-(3-nitrophenyl)-N'-(pivaloyl)thiourea) forms dimers through N-H···S hydrogen bonds. In contrast, the 4-nitro derivative's packing is dominated by a 3-dimensional network of N-H···O interactions. researchgate.net These findings illustrate that small changes in the substitution pattern dictate the primary intermolecular interactions, leading to vastly different supramolecular architectures.

| Compound Modification | Key Structural Impact | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Addition of Chlorine to nitrophenyl ring | Increased molecular planarity; altered dihedral angles | Changes in layer formation through C-H···O and C-H···S bonds | nih.gov |

| NO₂ group at 3-position (pivaloyl derivative) | cis-trans conformation | Dimers formed via N-H···S hydrogen bonds | researchgate.net |

| NO₂ group at 4-position (pivaloyl derivative) | cis-trans conformation | 3D network via N-H···O hydrogen bonds | researchgate.net |

Pharmacological and Biological Investigations

Antimicrobial Activities

Thiourea (B124793) derivatives are a known class of compounds exhibiting a wide spectrum of antimicrobial properties. While extensive data on 1-(3-Nitrophenyl)-2-thiourea specifically is limited, the broader family of nitrophenyl-containing thioureas has shown promise in this area.

Antibacterial Efficacy

Currently, there is limited specific data available in the scientific literature detailing the antibacterial efficacy of this compound against a wide range of bacterial strains. However, the general class of thiourea derivatives is recognized for its antibacterial potential. The proposed antibacterial mechanism for some thiourea analogs involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. The presence of electron-withdrawing groups, like the nitro group found in this compound, is often associated with enhanced antibacterial activity in this class of compounds.

Antifungal Properties

Similar to its antibacterial profile, specific studies detailing the antifungal properties of this compound are not extensively documented. Nevertheless, various thiourea derivatives have demonstrated notable antifungal activity against different fungal pathogens. Research on related structures suggests that these compounds may exert their effects by disrupting fungal cell wall biosynthesis or interfering with biofilm formation.

Antituberculosis Activity

Antitumor / Anticancer Activities

The anticancer potential of thiourea derivatives has garnered significant scientific interest. The presence of a nitrophenyl moiety within the thiourea structure is recognized for imparting promising cytotoxic activity against various solid tumors, including lung, colorectal, prostate, and breast carcinomas.

Cytotoxicity against Various Cancer Cell Lines (e.g., Lung, Colorectal, Prostate, Breast, Leukemia)

Research into a closely related derivative, N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide, has provided insights into the potential cytotoxicity of the 3-nitrophenyl thiourea scaffold. In a study evaluating its effect on different human cancer cell lines, this related compound demonstrated anticancer potential. The study noted that the position of the nitro group on the phenyl ring influenced the compound's activity, with the activity order being ortho > meta > para.

Specifically, the cell viability of various cancer cell lines after treatment with N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide was reported as follows:

| Cancer Cell Line | Cell Viability (%) |

|---|---|

| HepG2 (Liver Cancer) | 37.31 |

| Huh-7 (Liver Cancer) | 59.11 |

| MCF-7 (Breast Cancer) | 65.33 |

These findings, while not for this compound itself, suggest that the 3-nitrophenyl thiourea structure is a viable backbone for the development of cytotoxic agents against various cancers. Further studies are required to determine the specific IC50 values of this compound against a comprehensive panel of cancer cell lines including those from lung, colorectal, prostate, and leukemia origins.

Mechanisms of Action

The mechanisms through which nitrophenyl thiourea derivatives exert their anticancer effects are multifaceted. For the broader class of compounds, several pathways have been identified. One proposed mechanism is the inhibition of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory and cellular stress responses that can promote tumor growth.

Furthermore, many thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for effective anticancer agents, as it leads to the elimination of malignant cells. Studies on related compounds have demonstrated the induction of late-stage apoptosis in colon and leukemia cancer cell lines. Another observed mechanism is the inhibition of interleukin-6 (IL-6), a cytokine that can drive inflammation and is implicated in the progression of cancers such as those of the prostate and colon.

Induction of Apoptosis

There is no specific information available in the scientific literature regarding the induction of apoptosis by this compound.

Inhibition of Cell Proliferation

Specific studies detailing the inhibition of cell proliferation by this compound are not found in the available literature. While related thiourea derivatives have been shown to possess antiproliferative properties, this has not been specifically documented for this compound.

Modulation of Interleukin-6 (IL-6) Levels

There is no specific information available concerning the modulation of Interleukin-6 (IL-6) levels by this compound.

Mitogen Kinase Enzyme (MK-2) Inhibition

While it has been noted that the nitrophenyl moiety in thiourea compounds may contribute to cytotoxic activity through mechanisms including Mitogen Kinase Enzyme (MK-2) inhibition, no direct experimental evidence demonstrates this activity for this compound specifically.

Cell Cycle Arrest

There are no available scientific studies that have investigated or reported the ability of this compound to cause cell cycle arrest.

Selectivity Over Normal Cells

Information regarding the selective cytotoxicity of this compound on cancerous cells versus normal cells is not available in the reviewed literature.

Enzyme Inhibition

The most specific biological function identified for this compound is its activity as an inhibitor of a transporter protein. It acts as a small molecule inhibitor of the solute carrier family 5 member 8 (SLC5A8) protein. biosynth.com

The SLC5A8 protein functions as a transporter, moving nitrates from the blood to the kidneys. This compound inhibits this transport process in a systemically active manner and demonstrates selectivity for renal epithelial cells. The proposed mechanism of action involves the compound binding to an allosteric site on the SLC5A8 protein, thereby inhibiting its transport function. However, the precise details of this interaction are still under investigation. biosynth.com This inhibitory action has suggested potential utility in studying certain inherited disorders associated with mutations in the SLC5A8 gene. biosynth.com

Table 1: Documented Enzyme Inhibition by this compound

| Target Enzyme/Protein | Activity | Mechanism of Action (Proposed) |

|---|

Esterase Inhibition (Acetylcholine Esterase, Butyrylcholine Esterase)